![molecular formula C24H30ClPSSi B14289768 Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride CAS No. 116203-88-4](/img/structure/B14289768.png)
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is a chemical compound that features a unique combination of functional groups It includes a triphenylphosphonium core, a trimethylsilyl group, and a sulfanyl-ethyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the trimethylsilyl and sulfanyl-ethyl groups. Common reagents used in this synthesis include trimethylsilyl chloride and thiol-containing compounds. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphonium core or the sulfanyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phosphonium compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biochemical pathways involving sulfur and phosphorus.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride involves its ability to participate in nucleophilic substitution reactions. The phosphonium core acts as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group can also act as a protecting group, stabilizing reactive intermediates during chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: Lacks the trimethylsilyl and sulfanyl-ethyl groups, making it less versatile in certain reactions.
Trimethylsilyl chloride: Used primarily as a silylating agent, lacking the phosphonium core.
Thiophenol: Contains a sulfanyl group but lacks the phosphonium and trimethylsilyl groups.
Uniqueness
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
116203-88-4 |
|---|---|
Formule moléculaire |
C24H30ClPSSi |
Poids moléculaire |
445.1 g/mol |
Nom IUPAC |
triphenyl(2-trimethylsilylethylsulfanylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C24H30PSSi.ClH/c1-27(2,3)20-19-26-21-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
KIXARMBCQLLYCY-UHFFFAOYSA-M |
SMILES canonique |
C[Si](C)(C)CCSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


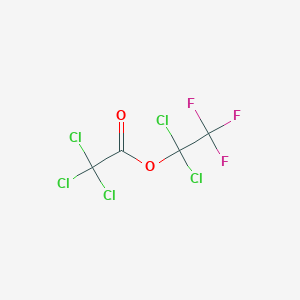
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
![3-Methyl-5-[(4-nitroanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carbaldehyde](/img/structure/B14289715.png)

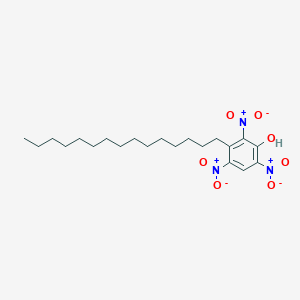
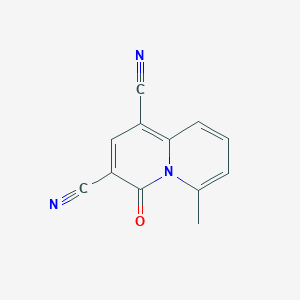
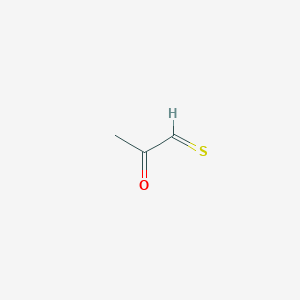
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
![Ethanol, 2-[(2-bromoethyl)dithio]-](/img/structure/B14289769.png)
![N-{2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-YL]phenyl}octadecanamide](/img/structure/B14289780.png)

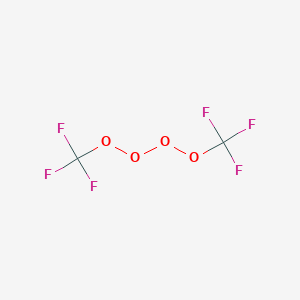
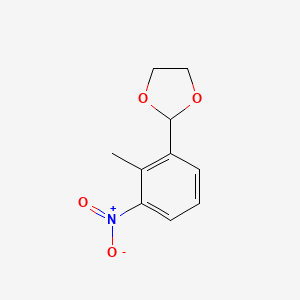
![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
